Cas no 400-73-7 (1-Chloro-4-methoxy-2-(trifluoromethyl)benzene)
1-Chloro-4-methoxy-2-(trifluoromethyl)benzene Chemical and Physical Properties
Names and Identifiers
-
- 1-Chloro-4-methoxy-2-(trifluoromethyl)benzene
- 2-Chloro-5-methoxybenzotrifluoride
- 4-Chloro-3-(trifluoromethyl)anisole
- 1-chloro-4-methoxy-2-trifluoromethyl-benzene
- 4-Chlor-3-trifluormethyl-anisol
- E97732
- A824890
- JS-4189
- SCHEMBL1043138
- MFCD01631404
- 1-chloranyl-4-methoxy-2-(trifluoromethyl)benzene
- DTXSID60378752
- 1-Chloro-4-methoxy-2-trifluoromethylbenzene
- AKOS015849879
- CS-0452220
- FT-0618050
- 400-73-7
- DB-049522
- 4-Chloro-3-trifluoromethylanisole
-
- MDL: MFCD01631404
- Inchi: 1S/C8H6ClF3O/c1-13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3
- InChI Key: HUFKNQCAJLSTLH-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C=C1C(F)(F)F)OC
- BRN: 3272861
Computed Properties
- Exact Mass: 210.00600
- Monoisotopic Mass: 210.006
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 9.2A^2
Experimental Properties
- Color/Form: Not available
- Density: 1.325
- Boiling Point: 113°C 38mm
- Flash Point: 113°C/38mm
- Refractive Index: 1.477
- PSA: 9.23000
- LogP: 3.36740
- Solubility: Not available
1-Chloro-4-methoxy-2-(trifluoromethyl)benzene Security Information
- Hazard Statement: Flammable/Irritant
- Hazardous Material transportation number:1993
- Hazard Category Code: 10
- Safety Instruction: S16
-
Hazardous Material Identification:
- HazardClass:3
- PackingGroup:III
- Risk Phrases:R36/38
- Packing Group:III
- Safety Term:3
- Packing Group:III
- Hazard Level:3
1-Chloro-4-methoxy-2-(trifluoromethyl)benzene Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-Chloro-4-methoxy-2-(trifluoromethyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 005706-1g |
4-Chloro-3-(trifluoromethyl)anisole |
400-73-7 | 95% | 1g |
£15.00 | 2022-02-28 | |
| Fluorochem | 005706-5g |
4-Chloro-3-(trifluoromethyl)anisole |
400-73-7 | 95% | 5g |
£61.00 | 2022-02-28 | |
| Fluorochem | 005706-25g |
4-Chloro-3-(trifluoromethyl)anisole |
400-73-7 | 95% | 25g |
£256.00 | 2022-02-28 | |
| Apollo Scientific | PC0185-1g |
4-Chloro-3-(trifluoromethyl)anisole |
400-73-7 | 98% | 1g |
£15.00 | 2025-02-19 | |
| Apollo Scientific | PC0185-5g |
4-Chloro-3-(trifluoromethyl)anisole |
400-73-7 | 98% | 5g |
£48.00 | 2025-02-19 | |
| Apollo Scientific | PC0185-10g |
4-Chloro-3-(trifluoromethyl)anisole |
400-73-7 | 98% | 10g |
£90.00 | 2025-02-19 | |
| eNovation Chemicals LLC | D963769-10g |
1-Chloro-4-methoxy-2-(trifluoromethyl)benzene |
400-73-7 | 97% | 10g |
$190 | 2024-06-07 | |
| Oakwood | 005706-1g |
4-Chloro-3-(trifluoromethyl)anisole |
400-73-7 | 1g |
$15.00 | 2024-07-19 | ||
| Oakwood | 005706-5g |
4-Chloro-3-(trifluoromethyl)anisole |
400-73-7 | 5g |
$65.00 | 2024-07-19 | ||
| eNovation Chemicals LLC | D963769-5g |
1-Chloro-4-methoxy-2-(trifluoromethyl)benzene |
400-73-7 | 97% | 5g |
$150 | 2024-06-07 |
1-Chloro-4-methoxy-2-(trifluoromethyl)benzene Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on 1-Chloro-4-methoxy-2-(trifluoromethyl)benzene
1-Chloro-4-methoxy-2-(trifluoromethyl)benzene: A Comprehensive Overview
1-Chloro-4-methoxy-2-(trifluoromethyl)benzene, also known by its CAS number CAS No. 400-73-7, is a highly specialized organic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes a chlorine atom, a methoxy group, and a trifluoromethyl group attached to a benzene ring. The presence of these substituents imparts distinctive chemical and physical properties to the molecule, making it a valuable compound in both academic research and industrial applications.
The molecular formula of 1-Chloro-4-methoxy-2-(trifluoromethyl)benzene is C8H5ClF3O, and its molecular weight is approximately 216.58 g/mol. The compound exists as a solid at room temperature and has a melting point of around 65°C. Its solubility in common solvents such as water and ethanol is relatively low, which is typical for aromatic compounds with multiple electron-withdrawing groups. However, it exhibits good solubility in organic solvents like dichloromethane and chloroform due to the presence of the trifluoromethyl group, which enhances its lipophilicity.
The synthesis of 1-Chloro-4-methoxy-2-(trifluoromethyl)benzene typically involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. One common approach involves the electrophilic substitution of chlorobenzene derivatives with methoxy and trifluoromethyl groups using appropriate catalysts such as AlCl3 or FeCl3. Recent advancements in catalytic methods have enabled more efficient synthesis pathways, reducing the environmental impact and cost associated with traditional methods.
In terms of chemical reactivity, 1-Chloro-4-methoxy-2-(trifluoromethyl)benzene is known for its stability under normal conditions due to the electron-withdrawing effects of the trifluoromethyl and methoxy groups. These groups deactivate the benzene ring towards further electrophilic substitution reactions, making the compound less reactive compared to simple chlorobenzene derivatives. However, under specific conditions such as high temperatures or in the presence of strong bases, the compound can undergo various transformations, including nucleophilic aromatic substitution or elimination reactions.
The applications of 1-Chloro-4-methoxy-2-(trifluoromethyl)benzene are diverse and span across several industries. In the pharmaceutical sector, it serves as an intermediate in the synthesis of bioactive compounds with potential therapeutic applications. For instance, recent studies have explored its use in developing anti-inflammatory agents and anticancer drugs due to its ability to modulate specific cellular pathways. Additionally, in materials science, this compound finds use as a precursor for advanced materials such as fluorinated polymers and high-performance adhesives.
Recent research has also highlighted the potential of 1-Chloro-4-methoxy-2-(trifluoromethyl)benzene in green chemistry initiatives. Scientists have investigated its role in catalytic cycles for selective fluorination reactions, which are crucial for producing fluorinated pharmaceuticals and agrochemicals. The trifluoromethyl group in this compound acts as an excellent directing group for such reactions, enabling higher yields and reduced waste generation.
In conclusion, 1-Chloro-4-methoxy-2-(trifluoromethyl)benzene, with its unique structure and versatile properties, continues to be an important compound in modern chemistry. Its applications are expected to expand further as researchers uncover new synthetic routes and functionalization strategies that leverage its distinctive chemical characteristics.
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